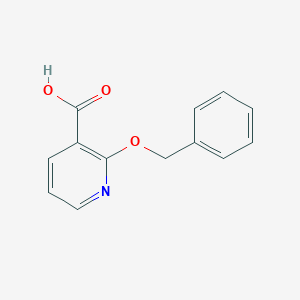

Ácido 2-benciloxinicotínico

Descripción general

Descripción

2-Benzyloxy-nicotinic acid is a biochemical used for proteomics research . It has a molecular formula of C13H11NO3 and a molecular weight of 229.23 .

Molecular Structure Analysis

The molecular structure of 2-Benzyloxy-nicotinic acid consists of a benzene ring attached to a nicotinic acid molecule through an oxygen atom . The molecular formula is C13H11NO3, and the average mass is 229.231 Da .

Aplicaciones Científicas De Investigación

Investigación de Química Orgánica

“Ácido 2-benciloxinicotínico” juega un papel significativo en el campo de la química orgánica. Se ha utilizado en estudios sobre el reordenamiento de Wittig [1,2] de 2-(2-benciloxi)ariloxazolinas . Este compuesto ha mostrado algunas limitaciones en términos de reordenamiento de Wittig asimétrico . Sin embargo, se ha encontrado que el grupo N-butilamina, CONHBu, es muy superior en la promoción del reordenamiento de Wittig .

Síntesis de Derivados del Ácido Nicotínico

“this compound” se utiliza en la síntesis de derivados del ácido nicotínico . Se sintetizó una serie de arilos 2-sustituidos derivados del ácido nicotínico, y los sustituyentes de arilo 2–bromo han mostrado eficacia antiinflamatoria y analgésica .

Farmacología

Los derivados del ácido nicotínico, incluyendo “this compound”, han mostrado alta eficacia en el tratamiento de muchas enfermedades como la neumonía y las enfermedades renales . Algunos derivados han demostrado ser efectivos contra la enfermedad de Alzheimer .

Metabolismo Lipídico

El ácido nicotínico, del cual se deriva “this compound”, se ha utilizado durante muchos años como co-agente para reducir los altos niveles de grasas en la sangre . A pesar de estos beneficios, los efectos secundarios no deseados han limitado su uso .

Tratamiento de Enfermedades Cardiovasculares

Los fármacos novedosos expresables a través del receptor de niacina o receptores unidos, además de nuevas co-medicaciones que inhiben los efectos secundarios no deseados de la niacina, probablemente se inserten, como opciones terapéuticas novedosas en la curación de la dislipidemia y la prohibición de las enfermedades cardiovasculares

Mecanismo De Acción

Target of Action

2-Benzyloxy-nicotinic acid, also known as 2-(benzyloxy)nicotinic acid, is a derivative of niacin, also known as vitamin B3 . Niacin exists in the human body in the form of bases (nicotinic acid (NA) and nicotinamide (NAM)) and their nucleosides (nicotinamide riboside (NR) and nicotinic acid riboside (NAR)) . These molecular compounds are precursors of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that niacin and its derivatives have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

Niacin and its derivatives, including 2-Benzyloxy-nicotinic acid, are involved in several biochemical pathways. They act as precursors of nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes are electron donors or acceptors in many vital redox reactions catalyzed by dozens of different enzymes . They are also involved in the NAD-dependent pathways functioning .

Pharmacokinetics

It is known that nicotine, a related compound, equilibrates in the endoplasmic reticulum within 10 seconds (possibly within 1 second) of extracellular application and leaves as rapidly after removal from the extracellular solution . The concentration of nicotine in the endoplasmic reticulum is within twofold of the extracellular value .

Action Environment

The action of 2-Benzyloxy-nicotinic acid can be influenced by various environmental factors. For example, the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has revealed its limitations. Aza- and thia-analogues are unsuccessful, as competing processes intervene and the rearrangement is suppressed completely in both 2-benzyloxy-3-pyridyl-oxazolines and -amides .

Análisis Bioquímico

Biochemical Properties

2-Benzyloxy-nicotinic acid is involved in various biochemical reactions. The compound’s structure, which includes a benzyloxy group attached to a nicotinic acid moiety, may influence its biochemical properties .

Cellular Effects

The effects of 2-Benzyloxy-nicotinic acid on cells and cellular processes are complex and multifaceted. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Benzyloxy-nicotinic acid involves its interactions with biomolecules at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Benzyloxy-nicotinic acid can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Detailed studies on the temporal effects of 2-Benzyloxy-nicotinic acid are limited .

Dosage Effects in Animal Models

The effects of 2-Benzyloxy-nicotinic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . Specific studies on the dosage effects of 2-Benzyloxy-nicotinic acid in animal models are currently lacking .

Metabolic Pathways

2-Benzyloxy-nicotinic acid is involved in metabolic pathways, including those involving enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-Benzyloxy-nicotinic acid within cells and tissues are complex processes that could involve various transporters or binding proteins . The compound’s localization or accumulation could also be influenced by these processes .

Subcellular Localization

The subcellular localization of 2-Benzyloxy-nicotinic acid and its effects on activity or function are important aspects of its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . Detailed studies on the subcellular localization of 2-Benzyloxy-nicotinic acid are currently lacking .

Propiedades

IUPAC Name |

2-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQFOUBLCEFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354046 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14178-18-8 | |

| Record name | 2-Benzyloxy-nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

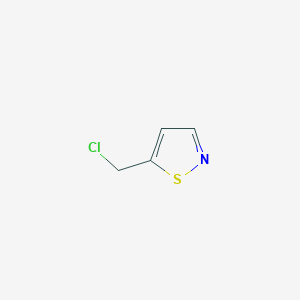

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)